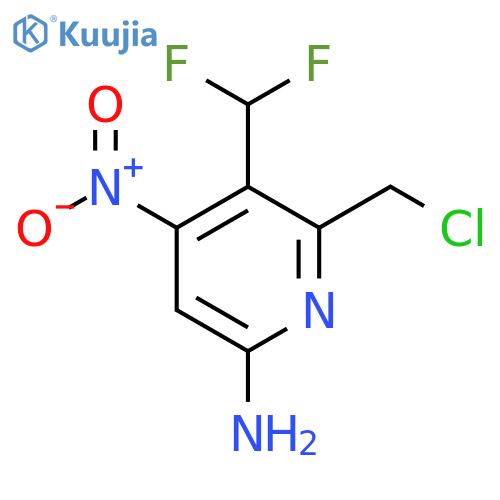

Cas no 1805360-32-0 (6-Amino-2-(chloromethyl)-3-(difluoromethyl)-4-nitropyridine)

1805360-32-0 structure

商品名:6-Amino-2-(chloromethyl)-3-(difluoromethyl)-4-nitropyridine

CAS番号:1805360-32-0

MF:C7H6ClF2N3O2

メガワット:237.591247081757

CID:4855635

6-Amino-2-(chloromethyl)-3-(difluoromethyl)-4-nitropyridine 化学的及び物理的性質

名前と識別子

-

- 6-Amino-2-(chloromethyl)-3-(difluoromethyl)-4-nitropyridine

-

- インチ: 1S/C7H6ClF2N3O2/c8-2-3-6(7(9)10)4(13(14)15)1-5(11)12-3/h1,7H,2H2,(H2,11,12)

- InChIKey: BTGYDQNEHZLBDO-UHFFFAOYSA-N

- ほほえんだ: ClCC1C(C(F)F)=C(C=C(N)N=1)[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 239

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 84.7

6-Amino-2-(chloromethyl)-3-(difluoromethyl)-4-nitropyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029066729-1g |

6-Amino-2-(chloromethyl)-3-(difluoromethyl)-4-nitropyridine |

1805360-32-0 | 97% | 1g |

$1,549.60 | 2022-04-01 |

6-Amino-2-(chloromethyl)-3-(difluoromethyl)-4-nitropyridine 関連文献

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

1805360-32-0 (6-Amino-2-(chloromethyl)-3-(difluoromethyl)-4-nitropyridine) 関連製品

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬